molecular formula C15H16N2O7 B2504892 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide CAS No. 2034314-26-4

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide

Cat. No.: B2504892
CAS No.: 2034314-26-4
M. Wt: 336.3
InChI Key: QIECKRHRLSNRNP-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide is a chemical compound provided for research purposes. The benzodioxole group is a common structural motif in medicinal chemistry, and molecules containing it have been investigated for various biological activities . Similarly, the oxazolidinone moiety is a privileged structure in drug discovery. This product is intended for laboratory research and is strictly designated as For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O7/c1-9(24-10-2-3-11-12(6-10)23-8-22-11)14(19)16-4-5-17-13(18)7-21-15(17)20/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIECKRHRLSNRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Catechol Derivatives

The 1,3-benzodioxole moiety is synthesized via acid-catalyzed cyclization of catechol with formaldehyde. Optimal conditions involve:

Parameter Value Source
Catalyst H₂SO₄ (10% v/v)
Temperature 80°C
Reaction Time 4 hours
Yield 85–90%

The product, 1,3-benzodioxol-5-ol, is isolated by aqueous workup and vacuum distillation.

Alkylation with Propanoyl Chloride

The hydroxyl group of 1,3-benzodioxol-5-ol undergoes nucleophilic substitution with propanoyl chloride in dichloromethane, facilitated by triethylamine:

$$
\text{1,3-Benzodioxol-5-ol} + \text{ClC(O)CH₂CH₃} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl chloride} \quad
$$

Synthesis of 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)ethylamine

Oxazolidinone Ring Formation

The oxazolidinone core is constructed via cyclization of ethylenediamine with diethyl carbonate under basic conditions:

$$
\text{H₂NCH₂CH₂NH₂} + \text{(EtO)₂CO} \xrightarrow{\text{NaOEt, 100°C}} \text{2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethylamine} \quad
$$

Parameter Value Source
Base Sodium ethoxide (2 eq)
Solvent Ethanol
Yield 75–80%

The product is purified via silica gel chromatography using ethyl acetate/hexane (3:1).

Final Amidation and Coupling

Propanamide Formation

The propanoyl chloride intermediate reacts with 2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamine in anhydrous tetrahydrofuran (THF):

$$
\text{2-(2H-1,3-Benzodioxol-5-yloxy)propanoyl chloride} + \text{H₂NCH₂CH₂Oxazolidinone} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad
$$

Parameter Value Source
Temperature 0°C → Room Temperature
Reaction Time 12 hours
Yield 70–75%

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key industrial parameters include:

Parameter Value Source
Reactor Type Microfluidic reactor
Residence Time 30 minutes
Purity ≥99%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Laboratory-Scale Low equipment cost Manual handling 70–75
Industrial-Scale High throughput High capital 85–90

Industrial methods achieve higher yields through automated solvent recovery systems and in-line HPLC monitoring.

Challenges and Mitigation Strategies

Side Reactions

  • Oxazolidinone Ring Opening : Occurs under acidic conditions during workup. Mitigated by neutralization with NaHCO₃.
  • Propanoyl Chloride Hydrolysis : Minimized by using anhydrous solvents and molecular sieves.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes unreacted amines.
  • Column Chromatography : Resolves regioisomers using gradient elution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be used to study enzyme interactions, particularly those involving amide bonds and heterocyclic rings.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with benzodioxole or oxazolidinone moieties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The benzodioxole moiety could interact with aromatic amino acids in proteins, while the oxazolidinone ring could form hydrogen bonds with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound
  • Propanamide backbone : Common in bioactive molecules, facilitating hydrogen bonding.
  • 2,4-Dioxo-1,3-oxazolidine : A five-membered heterocycle with dual keto groups, possibly enhancing electrophilic interactions.
Analog 1: 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide ()
  • Differences: Replaces the oxazolidinone with a thiazole ring and introduces a benzoyl-phenylthiazolyl group.
  • Implications : The thiazole moiety may enhance π-π stacking interactions, while the benzoyl group could increase lipophilicity .
Analog 2: N-[3-[(4-Amino-2,2-dioxo-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-propyl]propanamide ()
  • Differences: Substitutes oxazolidinone with a benzothiadiazin ring and adds a dimethylpropyl chain.
  • Implications : The sulfonamide group in benzothiadiazin may improve solubility, while the dimethyl group could affect steric hindrance .
Analog 3: 2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]propanamide ()
  • Differences: Features a benzothiadiazole ring with a cyclopropyl substituent instead of oxazolidinone.
  • Implications : The cyclopropyl group may enhance metabolic stability, and the benzothiadiazole could modulate electronic properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Formula C₂₀H₁₉N₃O₇ C₂₇H₂₃N₃O₅S C₁₇H₂₂N₄O₅S C₂₁H₂₃N₃O₆S
Molecular Weight ~437.4 g/mol 501.56 g/mol 394.45 g/mol 445.5 g/mol
Key Heterocycle 2,4-Dioxo-oxazolidine Thiazole Benzothiadiazin Benzothiadiazole
LogP (Predicted) ~1.5–2.0 ~3.0–3.5 (higher lipophilicity) ~1.0–1.5 (improved solubility) ~2.0–2.5

Structure-Activity Relationship (SAR) Insights

Benzodioxole Substitution : Common across analogs; critical for aromatic interactions but may influence metabolic pathways (e.g., CYP450 oxidation).

Heterocyclic Variations: Oxazolidinone (Target): Electrophilic keto groups may target serine proteases or kinases. Benzothiadiazole (Analog 3): Sulfur atoms could modulate redox properties or metal coordination.

Alkyl Chain Modifications : Ethyl vs. dimethylpropyl chains affect steric bulk and solubility profiles.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O7S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{7}\text{S}

This structure features a benzodioxole moiety, which is known for its diverse biological properties.

Research indicates that the compound may interact with various biological pathways:

  • Insulin Regulation : Similar compounds have been shown to influence insulin signaling pathways, particularly in skeletal muscle where they may regulate glycogen synthesis by modulating glycogen synthase activity .
  • Wnt Signaling Pathway : The involvement of this compound in Wnt signaling suggests it may affect cellular proliferation and differentiation by regulating β-catenin degradation .
  • Circadian Rhythm Regulation : Some studies indicate that related compounds can affect circadian rhythms by modulating key clock proteins such as BMAL1 and CLOCK through phosphorylation .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. In vitro studies have demonstrated significant inhibition against Gram-positive bacteria .

Data Tables

The following table summarizes key findings regarding the biological activity of the compound:

Biological ActivityObservationsReferences
Insulin RegulationModulates glycogen synthesis
Wnt SignalingAffects β-catenin degradation
Circadian RhythmInfluences BMAL1 and CLOCK protein stability
Antioxidant ActivityProtects cells from oxidative damage
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

  • Insulin Sensitivity Improvement : A study demonstrated that a related benzodioxole compound improved insulin sensitivity in diabetic animal models by enhancing glucose uptake in muscle tissues .
  • Antibacterial Efficacy : Another research project reported that derivatives of benzodioxoles exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective roles in models of neurodegenerative diseases, potentially through their antioxidant properties .

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